

# Cefprozil interference in co-administration with other drugs

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## Compound of Interest

Compound Name: Cefprozil

Cat. No.: B7908023

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## Technical Support Center: Cefprozil Co-administration

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the co-administration of **Cefprozil** with other drugs.

### Frequently Asked Questions (FAQs)

Q1: What are the primary known drug-drug interactions with **Cefprozil**?

A1: The most significant and clinically relevant drug-drug interaction with **Cefprozil** involves co-administration with probenecid, which can alter the pharmacokinetic profile of **Cefprozil**.<sup>[1][2][3][4][5]</sup> Another critical interaction is the increased risk of nephrotoxicity when **Cefprozil** is administered with aminoglycoside antibiotics. There is also a potential for altered absorption when co-administered with drugs that delay gastric emptying, such as exenatide.

Q2: How does probenecid interfere with **Cefprozil**?

A2: Probenecid competitively inhibits the organic anion transporters (OATs) in the proximal tubules of the kidneys. Since **Cefprozil** is primarily eliminated from the body through renal excretion, including active tubular secretion, this inhibition by probenecid blocks the efficient

removal of **Cefprozil**, leading to a higher serum concentration and a longer half-life. This interaction has been shown to double the Area Under the Curve (AUC) for **Cefprozil**.

Q3: What is the nature of the interaction between **Cefprozil** and aminoglycosides?

A3: Co-administration of **Cefprozil** and aminoglycoside antibiotics has been associated with an increased risk of nephrotoxicity. Aminoglycosides are known to accumulate in the epithelial cells of the renal proximal tubules, which can lead to kidney damage. The concurrent use of other potentially nephrotoxic agents like cephalosporins may exacerbate this effect.

Q4: Does food or antacid administration affect the bioavailability of **Cefprozil**?

A4: No, the bioavailability of **Cefprozil** is not significantly affected by the co-administration of food or antacids. While food may slightly delay the time to reach maximum plasma concentration (T<sub>max</sub>), it does not impact the overall extent of absorption (AUC) or the peak plasma concentration (C<sub>max</sub>).

Q5: Is **Cefprozil** metabolized by the Cytochrome P450 (CYP450) system?

A5: **Cefprozil** is not significantly metabolized by the Cytochrome P450 system. This means that it is unlikely to be involved in drug-drug interactions as a substrate, inhibitor, or inducer of CYP450 enzymes, which are common mechanisms for drug interactions.

## Troubleshooting Guides

### Issue: Unexpected Pharmacokinetic Profile of Cefprozil in a Co-administration Study

Possible Cause 1: Concomitant use of a renal transport inhibitor.

- Troubleshooting Steps:
  - Review all co-administered compounds for known inhibitors of renal transporters, such as probenecid.
  - If a potential inhibitor is identified, a dedicated drug-drug interaction study should be designed to quantify the effect on **Cefprozil**'s pharmacokinetics. Refer to the experimental protocol section for a suitable study design.

Possible Cause 2: Altered Gastric Emptying.

- Troubleshooting Steps:
  - Consider if any co-administered drugs are known to affect gastric motility (e.g., GLP-1 receptor agonists like exenatide, or anticholinergic agents).
  - If altered absorption is suspected, characterize the absorption phase of **Cefprozil**'s pharmacokinetic profile more intensively with earlier and more frequent sampling time points.

## Issue: Observing Signs of Renal Toxicity in Preclinical Models with Cefprozil Co-administration

Possible Cause: Synergistic or additive nephrotoxicity.

- Troubleshooting Steps:
  - Identify if any of the co-administered drugs are known nephrotoxic agents, particularly aminoglycosides.
  - Conduct a thorough investigation of renal function markers (e.g., serum creatinine, BUN) and consider histopathological examination of the kidneys in preclinical models.
  - Refer to the experimental protocol for assessing drug-induced nephrotoxicity for a detailed in vivo study design.

## Data Presentation

Table 1: Pharmacokinetic Parameters of **Cefprozil** With and Without Co-administered Drugs

Co-administered Drug	Cefprozil Dose	N	Cmax (µg/mL)	Tmax (hr)	AUC (µg·hr/mL)	Half-life (hr)	Reference(s)
None (Fasting)	500 mg	12	10.5	~1.5	-	1.3	
None (Fasting)	1000 mg	12	18.3	~1.5	-	1.3	
Probenecid	-	-	Increased	-	Doubled	Prolonged	
Food	-	-	Unchanged	Delayed (0.25-0.75 hr)	Unchanged	-	
Antacid	-	-	Unchanged	Unchanged	Unchanged	-	

Table 2: Summary of **Cefprozil** Drug Interactions

Interacting Drug/Class	Mechanism of Interaction	Clinical Consequence	Recommendation	Reference(s)
Probenecid	Inhibition of renal tubular secretion via Organic Anion Transporters (OATs).	Increased serum concentration and prolonged half-life of Cefprozil.	Monitor for Cefprozil-related adverse effects. Dose adjustment may be necessary.	
Aminoglycosides	Potential for additive or synergistic nephrotoxicity.	Increased risk of kidney damage.	Monitor renal function closely if co-administration is necessary.	
Exenatide (and other GLP-1 RAs)	Delayed gastric emptying.	Potential for delayed and/or reduced absorption of Cefprozil.	Administer Cefprozil at least 1 hour before exenatide injection.	
Anticoagulants (e.g., Warfarin)	Unspecified mechanism.	Potential for increased risk of bleeding.	Monitor coagulation parameters.	

## Experimental Protocols

### Protocol 1: Clinical Pharmacokinetic Interaction Study of Cefprozil and Probenecid

- Study Design: A randomized, open-label, two-period, crossover study in healthy adult volunteers.
- Methodology:
  - Subject Recruitment: Recruit healthy male and female volunteers (n=12-24) aged 18-45 years, with normal renal function (creatinine clearance > 80 mL/min). Obtain informed consent.

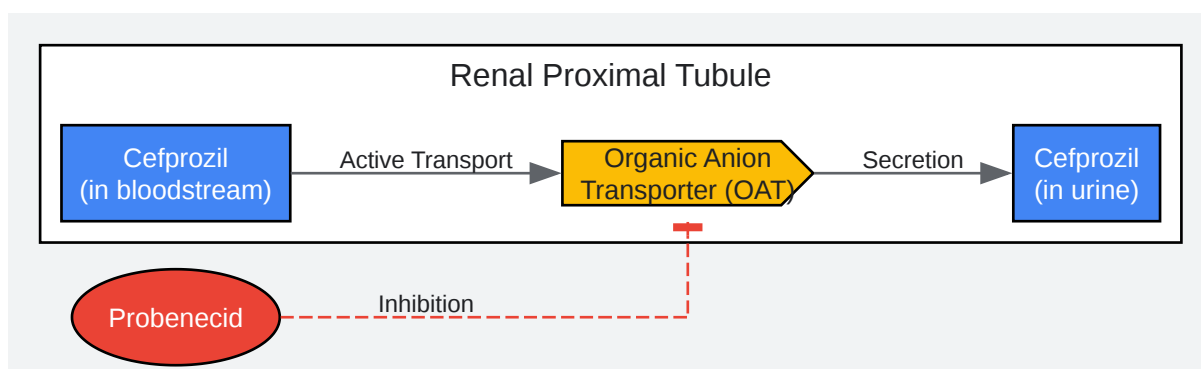
- Treatment Periods (separated by a 7-day washout):
  - Period 1: Subjects receive a single oral dose of **Cefprozil** (e.g., 500 mg).
  - Period 2: Subjects receive a single oral dose of Probenecid (e.g., 1 g) followed 1 hour later by a single oral dose of **Cefprozil** (e.g., 500 mg).
- Pharmacokinetic Sampling: Collect serial blood samples at pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-**Cefprozil** administration in both periods. Collect urine in fractions over 24 hours.
- Bioanalysis: Analyze plasma and urine samples for **Cefprozil** concentrations using a validated HPLC or HPLC-MS/MS method.
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including C<sub>max</sub>, T<sub>max</sub>, AUC, half-life, and renal clearance for **Cefprozil** in the presence and absence of Probenecid.
- Statistical Analysis: Use a mixed-effects model to compare the pharmacokinetic parameters between the two treatment periods.

## Protocol 2: In Vivo Assessment of Nephrotoxicity of Cefprozil Co-administered with an Aminoglycoside

- Animal Model: Male Wistar rats (200-250 g).
- Methodology:
  - Acclimatization: Acclimatize animals for at least one week with free access to food and water.
  - Experimental Groups (n=8 per group):
    - Group 1: Control (vehicle).
    - Group 2: **Cefprozil** alone.
    - Group 3: Aminoglycoside (e.g., gentamicin) alone.

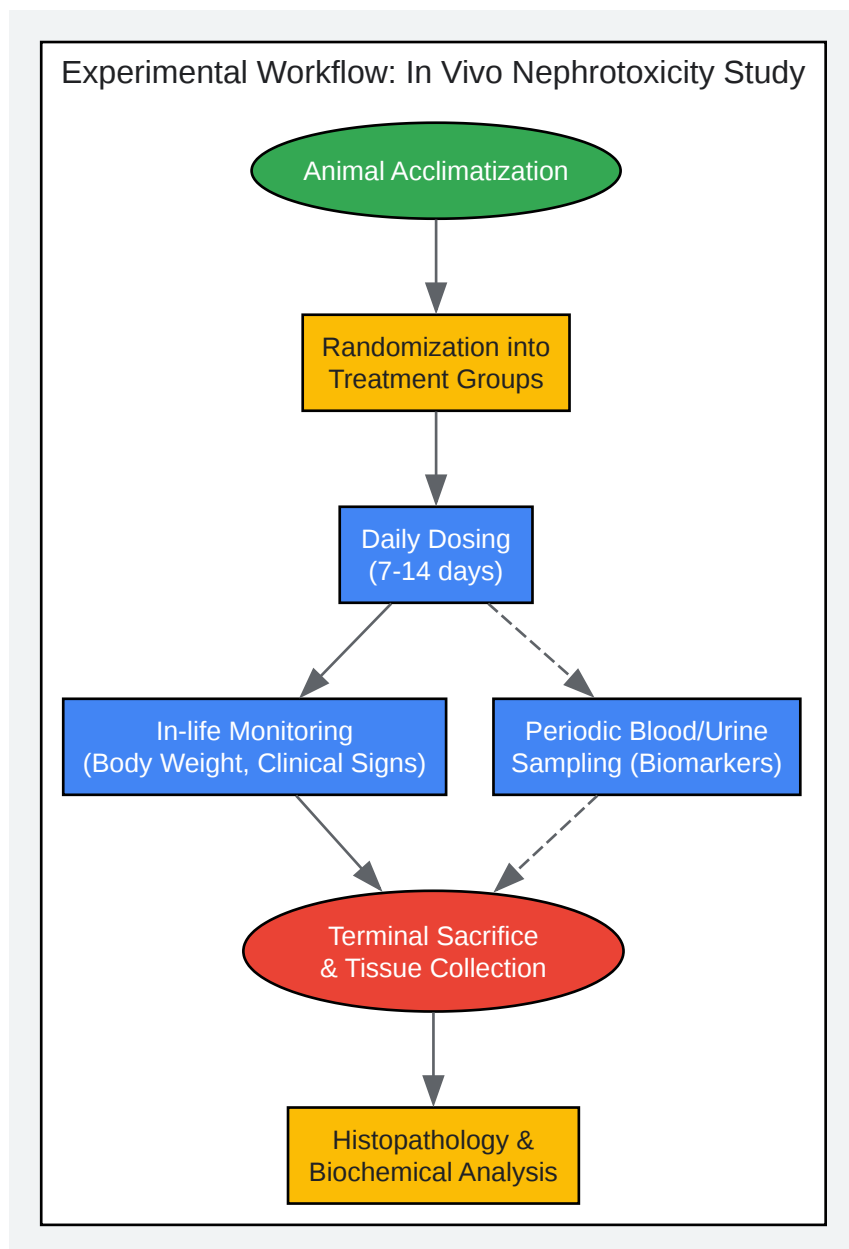
- Group 4: **Cefprozil** and aminoglycoside co-administered.
- Dosing: Administer drugs for 7-14 consecutive days.
- Monitoring:
  - Daily: Observe for clinical signs of toxicity and record body weight.
  - Periodic Blood/Urine Collection: Collect blood via tail vein and urine via metabolic cages at baseline and at specified intervals to measure serum creatinine, blood urea nitrogen (BUN), and urinary biomarkers of kidney injury (e.g., KIM-1, N-acetyl- $\beta$ -D-glucosaminidase).
- Terminal Procedures: At the end of the study, euthanize animals, collect blood for final analysis, and harvest kidneys.
- Histopathology: Fix one kidney in 10% neutral buffered formalin for histopathological examination (H&E and PAS staining) to assess tubular necrosis, interstitial inflammation, and glomerular changes. Homogenize the other kidney for biomarker analysis.

## Mandatory Visualization



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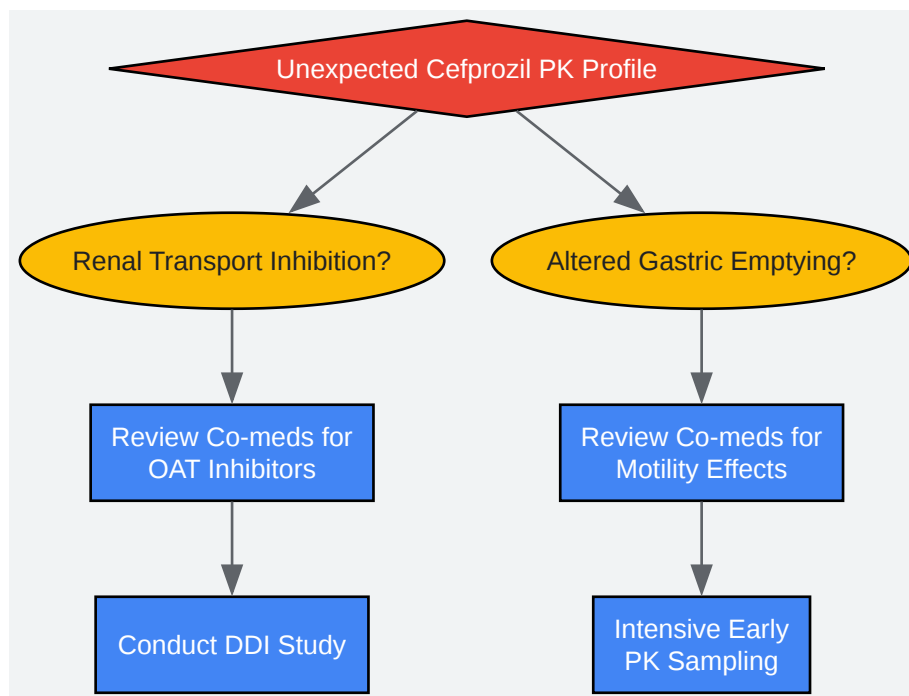
Caption: **Cefprozil** and Probenecid Interaction at the Renal Tubule.



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Caption: Workflow for an in vivo nephrotoxicity assessment study.





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Caption: Troubleshooting logic for unexpected pharmacokinetic results.

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